Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C9H8BrN3O2. It is a member of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological and chemical properties. This compound is often used in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate typically involves the bromination of imidazo[1,5-a]pyrazine derivatives. One common method includes the reaction of imidazo[1,5-a]pyrazine-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of imidazo[1,5-a]pyrazine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate involves its interaction with various molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The imidazo[1,5-a]pyrazine core can also interact with DNA or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-Bromoimidazo[1,2-a]pyrazine: Lacks the ethyl ester group, leading to different reactivity and applications.
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Different substitution pattern on the imidazo[1,2-a]pyrazine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-7(10)6-5-11-3-4-13(6)8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUWOOAHQFAMAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2N1C=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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